3,6-dimethyl-1H-indole-2-carboxylic acid CAS number
3,6-dimethyl-1H-indole-2-carboxylic acid CAS number
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1] Within this class, indole-2-carboxylic acid and its derivatives represent a particularly fruitful area for drug discovery, offering a rigid framework for presenting functional groups to biological targets. This guide provides a comprehensive technical overview of a specific derivative, 3,6-dimethyl-1H-indole-2-carboxylic acid (CAS Number: 1260913-57-2) , tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes based on established methodologies, potential applications in drug discovery, and essential safety protocols. The strategic placement of methyl groups at the C3 and C6 positions offers a unique modulation of the parent scaffold's lipophilicity and steric profile, making it a compound of significant interest for generating novel intellectual property and exploring structure-activity relationships (SAR).
Part 1: Core Physicochemical and Structural Properties
The unique biological and chemical behavior of 3,6-dimethyl-1H-indole-2-carboxylic acid stems from its distinct structural features. The core indole ring provides a rich π-electron system capable of various intermolecular interactions, while the carboxylic acid at the C2 position serves as a critical hydrogen bond donor/acceptor and a potential metal-chelating moiety. The methyl substituents at C3 and C6 introduce lipophilicity and steric bulk, which can profoundly influence target binding and pharmacokinetic properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1260913-57-2 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [4][5] |
| Monoisotopic Mass | 189.07898 Da | [3] |
| Predicted XlogP | 2.6 | [3] |
| SMILES | CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C | [3] |
| InChIKey | HHRRYJZOCLMVHF-UHFFFAOYSA-N |[3] |
The carboxylic acid group at the C2 position is a key feature, as it is known to chelate divalent metal ions, such as Mg²⁺, in the active sites of enzymes like HIV-1 integrase.[6][7] This interaction is often critical for the inhibitory activity of this class of compounds. The methyl groups can enhance binding by interacting with hydrophobic pockets in a target protein and can also serve to block unwanted metabolism at those positions.
Part 2: Synthesis, Purification, and Characterization
While a specific, published synthesis for 3,6-dimethyl-1H-indole-2-carboxylic acid is not prominently available, its synthesis can be confidently approached using well-established named reactions for indole formation. The Fischer indole synthesis is a classic and robust method for constructing the indole core from a substituted phenylhydrazine and an α-keto acid.
Proposed Synthetic Workflow: Fischer Indole Synthesis
The logical approach begins with the commercially available 4-methylphenylhydrazine and pyruvic acid. The initial condensation forms a hydrazone, which, upon heating in the presence of an acid catalyst, undergoes the characteristic[1][1]-sigmatropic rearrangement of the Fischer synthesis to yield the target indole.
Caption: Proposed workflow for the synthesis of 3,6-dimethyl-1H-indole-2-carboxylic acid.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard methods for the Fischer indole synthesis.
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Step 1: Hydrazone Formation
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To a stirred solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add pyruvic acid (1.05 eq) dropwise to the mixture.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting hydrazine is consumed.
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The resulting hydrazone precipitate can be filtered, washed with cold ethanol and water, and dried under vacuum.
-
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Step 2: Cyclization and Indole Formation
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Prepare a mixture of Eaton's reagent (7.7% w/w phosphorus pentoxide in methanesulfonic acid) or use another suitable acid catalyst like polyphosphoric acid.
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Add the dried hydrazone from Step 1 portion-wise to the acid catalyst at a controlled temperature (e.g., 60-80 °C).
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Heat the mixture for 1-3 hours until the reaction is complete (monitored by TLC or LC-MS).
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Causality : The strong acid protonates the hydrazone, facilitating the key C-C bond formation and subsequent[1][1]-sigmatropic rearrangement. The heat provides the necessary activation energy for the cyclization and aromatization steps.
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Step 3: Work-up and Purification
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Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
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The precipitated crude product is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
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Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 3,6-dimethyl-1H-indole-2-carboxylic acid.
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Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) : ¹H NMR should confirm the presence of two distinct methyl singlets, aromatic protons corresponding to the substituted benzene ring, an indole N-H proton, and a carboxylic acid proton. ¹³C NMR will show the corresponding carbon signals.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show the correct molecular ion peak (e.g., [M-H]⁻ at m/z 188.07 or [M+H]⁺ at m/z 190.08)[3].
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic broad O-H stretching for the carboxylic acid dimer (around 2500-3300 cm⁻¹), N-H stretching (around 3300-3400 cm⁻¹), and a strong C=O stretch (around 1680-1710 cm⁻¹)[8][9].
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High-Performance Liquid Chromatography (HPLC) : Purity should be assessed using a reverse-phase HPLC method, which is crucial for quantifying isomers and impurities in related compounds[10].
Part 3: Applications in Drug Discovery
The indole-2-carboxylic acid scaffold is a versatile starting point for developing therapeutics targeting a range of diseases. Its derivatives have shown promise as inhibitors of critical viral enzymes, modulators of cell signaling pathways, and as anti-infective agents.
Established Roles of the Indole-2-Carboxamide Scaffold
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HIV-1 Integrase Inhibition : The indole-2-carboxylic acid core is a validated pharmacophore for inhibiting HIV-1 integrase. The carboxylic acid is essential for chelating two magnesium ions in the enzyme's active site, preventing the strand transfer step required for viral replication.[6][7] Structural optimization of this scaffold continues to be a promising strategy for developing new antiretrovirals that can overcome resistance.[6][7]
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Anticancer and Anti-tuberculosis Activity : Indole-2-carboxamides have been synthesized and evaluated for their ability to inhibit the growth of pediatric brain tumor cells and Mycobacterium tuberculosis.[11] These activities highlight the scaffold's potential in oncology and infectious disease.
-
Cannabinoid Receptor (CB1) Modulation : Derivatives have been identified as potent allosteric modulators of the CB1 receptor, a key target in the central nervous system that regulates processes like pain, metabolism, and neuronal function.[12]
Caption: Mechanism of action for indole-2-carboxylic acid derivatives as HIV integrase inhibitors.
Rationale for 3,6-Dimethyl Substitution
The specific substitution pattern of 3,6-dimethyl-1H-indole-2-carboxylic acid provides a logical basis for its use in lead optimization:
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Increased Lipophilicity : The two methyl groups increase the molecule's overall lipophilicity (as suggested by the predicted XlogP of 2.6)[3]. This can enhance membrane permeability and oral bioavailability, key goals in drug design.[13]
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Probing Hydrophobic Pockets : The methyl groups can fit into specific hydrophobic pockets within a target's binding site, potentially increasing binding affinity and selectivity.
-
Metabolic Blocking : Methylation at positions that are susceptible to oxidative metabolism can improve the compound's metabolic stability and prolong its half-life in vivo.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3,6-dimethyl-1H-indole-2-carboxylic acid is essential to ensure personnel safety.
Table 2: GHS Hazard Information
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed.[2] |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or European Standard EN166 regulations.[14]
-
Ventilation : Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or powder.[15]
-
Exposure Controls :
-
Skin Contact : In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]
-
Eye Contact : If the compound enters the eyes, rinse cautiously with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[15]
-
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14][15] For long-term stability, storage at 2-8 °C under an inert atmosphere like argon may be advisable.[15]
-
Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[14]
Conclusion
3,6-dimethyl-1H-indole-2-carboxylic acid is a valuable chemical entity for researchers engaged in drug discovery and medicinal chemistry. Its CAS number is 1260913-57-2.[2] The indole-2-carboxylic acid core provides a proven pharmacophore for interacting with important biological targets, while the specific dimethyl substitution pattern offers a rational means to modulate physicochemical properties and enhance target engagement. Aided by robust synthetic pathways and a clear understanding of its potential applications and safety requirements, this compound serves as an excellent building block for the development of next-generation therapeutics.
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